3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid
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Overview
Description
3-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperidin-3-yl group attached to an isoindol-5-yl ring, which is further connected to a propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidin-3-yl group This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring the purity and consistency of the final product. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can serve as a building block for the synthesis of more complex molecules.
Biology: It may be used in biochemical studies to understand enzyme mechanisms or as a probe in molecular biology.
Medicine: Potential therapeutic applications could include the development of new drugs targeting specific biological pathways.
Industry: It may be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a cascade of biological effects. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione: This compound is structurally similar but features a hydroxyl group instead of a propanoic acid moiety.
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione: This compound has a fluorine atom in place of the hydroxyl group.
Uniqueness: 3-[2-(2,6-Dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c19-13-5-4-12(15(22)17-13)18-8-10-3-1-9(2-6-14(20)21)7-11(10)16(18)23/h1,3,7,12H,2,4-6,8H2,(H,20,21)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDYUEBTKRQDQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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